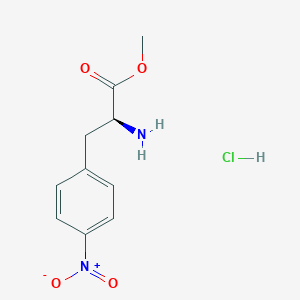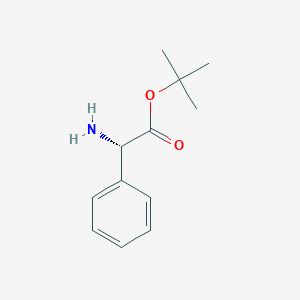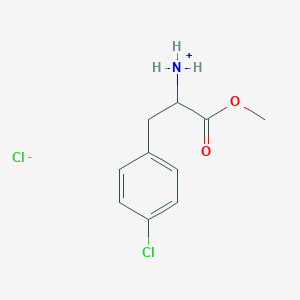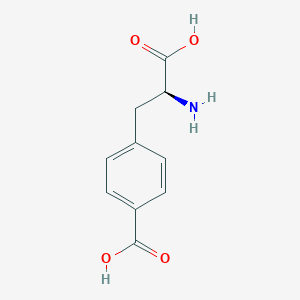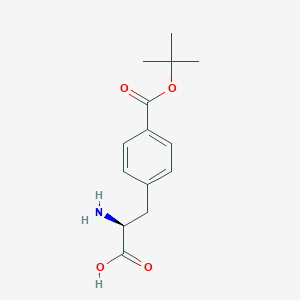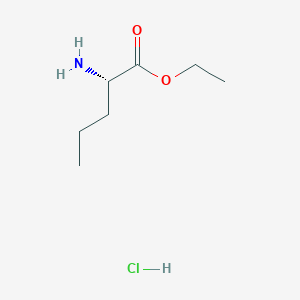
H-Thr(tBu)-OMe.HCl
Descripción general
Descripción
H-Thr(tBu)-OMe.HCl, also known as O-tert-Butyl-L-threonine methyl ester hydrochloride, is a derivative of the amino acid threonine. This compound is commonly used in peptide synthesis due to its stability and reactivity. The tert-butyl group provides steric protection to the hydroxyl group, preventing unwanted side reactions during peptide bond formation.
Aplicaciones Científicas De Investigación
O-tert-Butyl-L-threonine methyl ester hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis, it allows for the creation of complex peptides and proteins.
Biology: Used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Plays a role in the synthesis of therapeutic peptides and proteins, including insulin analogs.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
H-Thr(tBu)-OMe.HCl, also known as H-THR(TBU)-OME HCL, is a derivative of the amino acid threonine . It is primarily used in the synthesis of protected peptide acids containing a C-terminal threonine amino-acid residue by Fmoc Solid Phase Peptide Synthesis (SPPS) . The primary targets of this compound are therefore the peptide chains that are being synthesized.
Mode of Action
The compound interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The tBu (tert-butyl) groups serve as protecting groups for the threonine residue, preventing unwanted side reactions during the synthesis . Once the peptide synthesis is complete, the protecting groups can be removed to yield the desired peptide .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the synthesis of peptides with a specific sequence, thereby influencing the structure and function of the resulting peptide .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of H-Thr(tBu)-OMeIts properties such as solubility, stability, and reactivity play a crucial role in its effectiveness in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with a specific sequence . The compound allows for the incorporation of the threonine residue into the peptide chain in a controlled manner, contributing to the overall structure and function of the synthesized peptide .
Action Environment
The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents in the reaction mixture . For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the removal of the protecting groups from the threonine residue is typically achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or trifluoroethanol (TFE) in DCM , indicating that the compound’s action can be influenced by the presence of specific reagents.
Análisis Bioquímico
Biochemical Properties
H-Thr(tBu)-OMe.HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the production of insulin precursor in Pichia pastoris, a yeast species . The insulin precursor is then converted to human insulin, demonstrating the crucial role of this compound in biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in the production of insulin precursor, this compound is involved in the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. In the case of insulin production, this compound is used in the transpeptidation reaction, where it serves as a protecting group for the insulin precursor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-L-threonine methyl ester hydrochloride typically involves the protection of the hydroxyl group of threonine with a tert-butyl group. This is followed by esterification of the carboxyl group with methanol and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of acid catalysts and protective atmospheres to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of O-tert-Butyl-L-threonine methyl ester hydrochloride is scaled up using continuous flow reactors. This allows for precise control over reaction conditions, leading to higher yields and purity. The process involves the use of large quantities of tert-butyl alcohol and methanol, with hydrochloric acid as the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
O-tert-Butyl-L-threonine methyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases at elevated temperatures.
Deprotection: Achieved using trifluoroacetic acid or other strong acids.
Substitution: Requires nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Hydrolysis: Produces O-tert-Butyl-L-threonine and methanol.
Deprotection: Yields L-threonine methyl ester.
Substitution: Forms various substituted threonine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
O-tert-Butyl-L-threonine: Similar in structure but lacks the ester group, making it less reactive in peptide synthesis.
L-threonine methyl ester: Lacks the tert-butyl group, making it more prone to side reactions.
O-tert-Butyl-L-serine methyl ester: Similar in structure but with a different side chain, leading to different reactivity and applications.
Uniqueness
O-tert-Butyl-L-threonine methyl ester hydrochloride is unique due to its combination of steric protection and reactivity. The tert-butyl group provides stability, while the ester group allows for efficient peptide bond formation. This makes it a valuable tool in peptide synthesis and other chemical applications.
Propiedades
IUPAC Name |
methyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-HHQFNNIRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)N)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584971 | |
| Record name | Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-43-0 | |
| Record name | Methyl O-tert-butyl-L-threoninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


